Cas no 96293-17-3 ((s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide)

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a chiral pyrrolidine-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including a benzoylphenyl moiety and a benzyl-substituted pyrrolidine ring, make it a valuable intermediate for the synthesis of biologically active compounds. The stereospecific (S)-configuration at the pyrrolidine center enhances its utility in enantioselective synthesis. This compound exhibits favorable physicochemical properties, such as moderate solubility and stability, facilitating its use in drug discovery and development. Its well-defined chiral scaffold is advantageous for studying structure-activity relationships in targeted therapeutic agents, particularly in neurological and inflammatory pathways.
(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide structure
96293-17-3 structure
商品名:(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
CAS番号:96293-17-3
MF:C25H24N2O2
メガワット:384.470266342163
MDL:MFCD00145260
CID:809911
PubChem ID:354335054

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-Pyrrolidinecarboxamide,N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
    • (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • (S)-2-[N'-(N-BENZYLPROLYL)AMINO]BENZOPHENONE
    • FD1115
    • (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone
    • (S)-N-(2-BENZOYLPHENYL)-1-BENZYL-PROLINAMIDE
    • N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide
    • [(2S)-1-benzylpyrrolidin-2-yl]-N-[2-(phenylcarbonyl)phenyl]carboxamide
    • AK327439
    • IPSABLMEYFYEHS-QHCPKHFHSA-N
    • SBB001753
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)
    • (2S)-N-(2-Benzoylphenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide (ACI)
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)- (ZCI)
    • (S)-2-(N-Benzylprolyl)aminobenzophenone
    • CS-0011031
    • SCHEMBL601411
    • (s)-n-benzylproline (2-benzoylphenyl)amide
    • AKOS001756321
    • DTXSID90359670
    • 96293-17-3
    • MFCD00145260
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)-;(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • B5519
    • WDA29317
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
    • N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • DB-322111
    • AS-10082
    • (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • MDL: MFCD00145260
    • インチ: 1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1
    • InChIKey: IPSABLMEYFYEHS-QHCPKHFHSA-N
    • ほほえんだ: C(C1C=CC=CC=1)(C1=CC=CC=C1NC([C@@H]1CCCN1CC1C=CC=CC=1)=O)=O

計算された属性

  • せいみつぶんしりょう: 384.183778g/mol
  • ひょうめんでんか: 0
  • XLogP3: 5.1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 384.183778g/mol
  • 単一同位体質量: 384.183778g/mol
  • 水素結合トポロジー分子極性表面積: 49.4Ų
  • 重原子数: 29
  • 複雑さ: 551
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 1

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.1573 (rough estimate)
  • ゆうかいてん: 98.0 to 102.0 deg-C
  • ふってん: 606°C at 760 mmHg
  • フラッシュポイント: 320.3±31.5 °C
  • 屈折率: 1.5500 (estimate)
  • PSA: 49.41000
  • LogP: 4.53160
  • 最大波長(λmax): 240(MeOH)(lit.)
  • ようかいせい: 使用できません
  • じょうきあつ: 0.0±1.7 mmHg at 25°C

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide セキュリティ情報

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D917365-10g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
10g
$195 2023-09-03
eNovation Chemicals LLC
D917365-5g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
5g
$115 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1081018-25g
(S)-2-(N-Benzylprolyl)aminobenzophenone
96293-17-3 97%
25g
¥2121.00 2024-04-23
Key Organics Ltd
AS-10082-1MG
(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone
96293-17-3 >99%
1mg
£37.00 2025-02-09
Chemenu
CM256012-5g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 95%+
5g
$*** 2023-05-29
abcr
AB483446-250 mg
(S)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide; .
96293-17-3
250mg
€72.90 2023-06-15
abcr
AB483446-1 g
(S)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide; .
96293-17-3
1g
€98.30 2023-06-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5519-1g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 98.0%(LC)
1g
¥590.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FD732-100mg
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
100mg
99CNY 2021-05-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD48607-25g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
25g
¥1768.0 2024-04-17

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ;  pH 6
リファレンス
Cyclopropyl building blocks for organic synthesis. Productive asymmetric synthesis of all four diastereomers of 3-(trans-2-nitrocyclopropyl)alanine from glycine with (S)- or (R)-2-[(N-benzylprolyl)amino]benzophenone as a reusable chiral auxiliary
Larionov, Oleg V.; Savel'eva, Tatyana F.; Kochetkov, Konstantin A.; Ikonnokov, Nikolai S.; Kozhushkov, Sergei I.; et al, European Journal of Organic Chemistry, 2003, (5), 869-877

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Toluene ;  0 °C
1.2 Solvents: Toluene ;  0 °C; 12 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 7
リファレンス
Synthesis of (1S,3aR,6aS)-t-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate
Shi, Yubai; Ma, Shaohua; Zhang, Yulin; Wang, Yanfang; Lu, Jin, Zhongguo Yiyao Gongye Zazhi, 2014, 45(11), 1012-1015

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; > 1 °C; 0 °C → 40 °C
1.2 Reagents: Tripotassium phosphate ;  40 °C; 12 - 15 h, 40 °C; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ;  pH 7 - 8, cooled
リファレンス
Method for the enantioselective synthesis of (2S)-2-amino-6-boronohexanoic acid (ABH) and purification thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, -20 °C; -10 °C
1.2 Solvents: Dichloromethane ;  5 min, -30 °C
1.3 Reagents: Triethylamine ;  20 h, rt
リファレンス
The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands
Xu, Yaochun; Correia, Isabelle; Ha-Duong, Tap; Kihal, Nadjib; Soulier, Jean-Louis; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 2842-2853

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Solvents: Dichloromethane ;  overnight, 40 °C
リファレンス
Rational design and synthesis of modified teixobactin analogs: In vitro antibacterial activity against Staphylococcus aureus, Propionibacterium acnes and Pseudomonas aeruginosa
Ng, Vivian; Kuehne, Sarah A.; Chan, Weng C., Chemistry - A European Journal, 2018, 24(36), 9136-9147

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
リファレンス
Design, synthesis and testing of Beta-strand mimics as protease inhibitors
Aitken, Steve, 2006, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  20 min, -15 °C
1.2 Solvents: Dichloromethane ;  30 min, -15 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Calcium carbonate Solvents: Water ;  rt
リファレンス
Direct Targeting of Rab-GTPase-Effector Interactions
Spiegel, Jochen; Cromm, Philipp M.; Itzen, Aymelt; Goody, Roger S.; Grossmann, Tom N.; et al, Angewandte Chemie, 2014, 53(9), 2498-2503

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: 1-Methylimidazole Solvents: Dichloromethane ;  5 min, -5 °C
1.2 Reagents: Methanesulfonyl chloride ;  5 min, -5 - 0 °C; 30 min, -5 - 0 °C
1.3 17 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
A reappraisal of the Ni-[(Benzylprolyl)amino]benzophenone complex in the synthesis of α,α-disubstituted amino acid derivatives
Watson, Morag E.; Jamieson, Craig; Kennedy, Alan R.; Mason, Andrew M., Tetrahedron, 2019, 75(36),

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  rt; 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  pH 2.0 - 2.5, 20 - 25 °C
リファレンス
Disubstituted amino acids and methods of preparation and use thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.2 Solvents: Dichloromethane ;  rt; rt → 45 °C; overnight, 45 °C; 45 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Enhanced Stereoselectivity of a Cu(II) Complex Chiral Auxiliary in the Synthesis of Fmoc-l-γ-carboxyglutamic Acid
Smith, Daniel J.; Yap, Glenn P. A.; Kelley, James A.; Schneider, Joel P., Journal of Organic Chemistry, 2011, 76(6), 1513-1520

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, -20 °C; 30 min, -10 °C
1.2 -30 °C; 10 h, rt
リファレンス
Preparation of novel cyclic boronate inhibitors of HCV replication
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  reflux; reflux → 66 °C
リファレンス
Simple method for synthesizing chiral amino acids
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  0 °C; 10 min, rt
1.2 Solvents: Dichloromethane ;  rt → 45 °C; overnight, 45 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases
Li, Linfeng ; Chenna, Bala C. ; Yang, Kai S. ; Cole, Taylor R.; Goodall, Zachary T.; et al, Journal of Medicinal Chemistry, 2021, 64(15), 11267-11287

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, -30 - -20 °C; -10 °C
1.2 Solvents: Dichloromethane ;  -30 °C; 10 h, rt
リファレンス
Preparation of triazole-containing peptidomimetic macrocyclic compounds
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  12 h, rt
リファレンス
Preparation of labeled aromatic amino acids via late-stage 18F-fluorination of chiral nickel and copper complexes
Craig, Austin; Kolks, Niklas; Urusova, Elizaveta A.; Zischler, Johannes; Brugger, Melanie; et al, Chemical Communications (Cambridge, 2020, 56(66), 9505-9508

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
リファレンス
Improved procedures for the synthesis of (S)-2-[N-(N'-benzyl-prolyl)amino]benzophenone (BPB) and Ni(II) complexes of Schiff's bases derived from BPB and amino acids
Belokon, Yuri N.; Tararov, Vitali I.; Maleev, Viktor I.; Savel'eva, Tatiana F.; Ryzhov, Michael G., Tetrahedron: Asymmetry, 1998, 9(23), 4249-4252

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  70 °C; 2 h, 70 °C
リファレンス
Preparation of L-theanine by chemical method
, China, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: 1-Methylimidazole Solvents: Dimethylformamide ;  10 min, 0 °C; 0 °C → -10 °C
1.2 Reagents: Methanesulfonyl chloride ;  20 min, -10 °C
1.3 overnight, -10 °C → rt
リファレンス
Synthesis of Chiral Spin-Labeled Amino Acids
Vuong, Wayne; Mosquera-Guagua, Fabricio; Sanichar, Randy; McDonald, Tyler R.; Ernst, Oliver P. ; et al, Organic Letters, 2019, 21(24), 10149-10153

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
リファレンス
Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes
Belokon, Yu. N.; Chernoglazova, N. I.; Bakhmutov, V. I.; Garbalinskaya, N. S.; Belikov, V. M., Izvestiya Akademii Nauk SSSR, 1987, (12), 2798-804

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
リファレンス
Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes
Belokon, Yu. N.; Chernoglazova, N. I.; Bakhmutov, V. I.; Garbalinskaya, N. S.; Belikov, V. M., Izvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  0 °C
1.2 overnight, 40 - 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  3 h, rt
リファレンス
Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine for General Asymmetric Synthesis of α-Amino Acids
Ueki, Hisanori; Ellis, Trevor K.; Martin, Collin H.; Boettiger, Tomas U.; Bolene, Shawna B.; et al, Journal of Organic Chemistry, 2003, 68(18), 7104-7107

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Raw materials

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Preparation Products

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 関連文献

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideに関する追加情報

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: A Comprehensive Overview

The compound with CAS No. 96293-17-3, commonly referred to as (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate structure, which combines a pyrrolidine ring with benzoyl and benzyl substituents, making it a valuable subject for both academic research and industrial applications.

Pyrrolidine derivatives have long been studied for their potential in drug discovery due to their unique pharmacokinetic properties and ability to interact with various biological targets. The benzoyl group attached to the phenyl ring in this compound adds an additional layer of complexity, enhancing its potential as a ligand or receptor antagonist. Recent studies have highlighted the importance of such structures in modulating enzyme activity and cellular signaling pathways.

The benzyl group present in the molecule further contributes to its hydrophobicity, which is crucial for its solubility and bioavailability. This feature makes it particularly interesting for researchers exploring drug delivery systems and targeted therapy. The stereochemistry of the compound, denoted by the (S) configuration, plays a pivotal role in determining its biological activity. Stereoisomers often exhibit vastly different pharmacological profiles, and this compound is no exception.

Recent advancements in computational chemistry have enabled researchers to model the interactions of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide with various biomolecules. These studies have provided insights into its potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, simulations suggest that the compound could bind effectively to serine proteases, making it a promising candidate for anti-inflammatory and anticoagulant therapies.

In addition to its enzymatic interactions, the compound has shown potential in modulating G-protein coupled receptors (GPCRs), which are critical targets in drug development. Its ability to influence these receptors could pave the way for novel treatments in neurodegenerative diseases and cardiovascular disorders. However, further experimental validation is required to confirm these theoretical predictions.

The synthesis of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of chiral catalysts has been instrumental in achieving high enantiomeric excess during the synthesis, ensuring the compound's stereochemical integrity. This highlights the importance of green chemistry principles in contemporary pharmaceutical manufacturing.

From an environmental standpoint, the compound's degradation pathways are currently under investigation. Understanding its persistence in different ecosystems is crucial for assessing its ecological impact and ensuring sustainable practices in its production and disposal.

In conclusion, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide represents a fascinating intersection of organic chemistry and pharmacology. Its complex structure, coupled with promising biological activity, positions it as a valuable tool in both research and therapeutic development. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovative drug discovery.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:96293-17-3)(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
A915503
清らかである:99%/99%
はかる:25g/100g
価格 ($):256.0/843.0